An In-depth Technical Guide on the Synthesis and Characterization of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
An In-depth Technical Guide on the Synthesis and Characterization of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key building block in medicinal chemistry. This bicyclic scaffold is of significant interest in the development of novel therapeutics, particularly as a rigid core for enzyme inhibitors. This document details a plausible synthetic route, purification methods, and characterization data, presented in a structured format for ease of reference and comparison.
Core Compound Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
| CAS Number | 198835-06-2 |
| Synonyms | 2-Boc-5-oxo-2-aza-bicyclo[2.2.1]heptane, 2-Boc-2-azabicyclo[2.2.1]heptan-5-one |
| Physical Form | Solid |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can be approached through a multi-step sequence involving a key Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations. The following protocol is a representative synthetic route based on established methodologies for similar 2-azabicyclo[2.2.1]heptane systems.
Synthetic Workflow
Caption: Synthetic workflow for tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.
Experimental Protocol
Step 1: [4+2] Cycloaddition
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To a solution of freshly cracked cyclopentadiene (1.2 equivalents) in dichloromethane (DCM) at 0°C is added N-Boc-2-chloroacrylamide (1.0 equivalent).
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The reaction mixture is stirred at room temperature for 24 hours.
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The solvent is removed under reduced pressure to yield the crude Diels-Alder adduct, which is used in the next step without further purification.
Step 2: Hydrolysis and Epimerization
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The crude adduct is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1).
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Lithium hydroxide (2.0 equivalents) is added, and the mixture is stirred at room temperature for 12 hours.
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The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Intramolecular Cyclization
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The crude product from the previous step is dissolved in toluene.
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p-Toluenesulfonic acid (0.1 equivalents) is added, and the mixture is heated to reflux with a Dean-Stark apparatus for 6 hours.
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The reaction mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude alcohol is purified by column chromatography on silica gel.
Step 4: Oxidation
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To a solution of oxalyl chloride (1.5 equivalents) in DCM at -78°C is added dimethyl sulfoxide (DMSO) (3.0 equivalents) dropwise.
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After 15 minutes, a solution of the alcohol from the previous step (1.0 equivalent) in DCM is added slowly.
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The reaction is stirred for 1 hour at -78°C, followed by the addition of triethylamine (5.0 equivalents).
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The reaction mixture is allowed to warm to room temperature and then quenched with water.
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The layers are separated, and the aqueous layer is extracted with DCM.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography (ethyl acetate/hexanes) to afford the title compound.
Characterization Data
While specific experimental spectra for the title compound are not publicly available in the searched literature, the following table summarizes the expected and reported characterization data from commercial suppliers and analogous structures.
| Characterization Method | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.2-4.4 (m, 1H, CHN), 3.5-3.7 (m, 2H, CH₂N), 2.8-3.0 (m, 1H, CHCO), 2.4-2.6 (m, 1H, bridgehead H), 1.8-2.2 (m, 4H, CH₂CH₂), 1.48 (s, 9H, C(CH₃)₃). Note: Signal multiplicity and exact chemical shifts may vary due to the rigid bicyclic system and potential for diastereomers. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 208-212 (C=O, ketone), 154-156 (C=O, carbamate), 80-82 (C(CH₃)₃), 60-62 (CHN), 50-52 (CH₂N), 45-47 (bridgehead C), 40-42 (CHCO), 35-38 (CH₂), 28.5 (C(CH₃)₃). |
| Infrared (IR) | ν (cm⁻¹): ~2975 (C-H), ~1740 (C=O, ketone), ~1690 (C=O, carbamate). |
| Mass Spectrometry (MS) | ESI-MS: m/z 212.1 [M+H]⁺, 234.1 [M+Na]⁺. |
Application in Drug Development: DPP-4 Inhibition
The 2-azabicyclo[2.2.1]heptane scaffold is a key component in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[1][2][3]
DPP-4 Signaling Pathway and Inhibition
DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6][7] These hormones play a crucial role in glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to beneficial downstream effects.
Caption: Mechanism of DPP-4 inhibition for glucose control.
The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane core helps to position the pharmacophoric elements of the inhibitor for optimal interaction with the active site of the DPP-4 enzyme. This leads to potent and selective inhibition, making this scaffold a valuable component in the development of new anti-diabetic drugs.[1][2]
Conclusion
tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a synthetically accessible and highly valuable building block for drug discovery. Its rigid bicyclic structure provides a robust platform for the design of enzyme inhibitors and other biologically active molecules. The synthetic and characterization data provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development. The established role of the 2-azabicyclo[2.2.1]heptane scaffold in potent DPP-4 inhibitors highlights its importance and potential for future therapeutic innovations.
References
- 1. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(3-Azabicyclo[2, 2, 1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 7. researchgate.net [researchgate.net]
